molecular formula C11H11NO3 B1609377 5-methoxy-7-methyl-1H-indole-2-carboxylic Acid CAS No. 383132-41-0

5-methoxy-7-methyl-1H-indole-2-carboxylic Acid

Cat. No. B1609377
M. Wt: 205.21 g/mol
InChI Key: JIQFMKOUAVIMCL-UHFFFAOYSA-N
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Description

5-methoxy-7-methyl-1H-indole-2-carboxylic Acid is a compound with the empirical formula C10H9NO3 . It is a derivative of indole, a heterocyclic compound that is widely used in the pharmaceutical industry due to its diverse biological activities . This compound is a part of a group of unique chemicals that are used by early discovery researchers .


Synthesis Analysis

The synthesis of 5-methoxy-7-methyl-1H-indole-2-carboxylic Acid and its analogues has been studied using single-crystal X-ray diffraction . The study involved the preparation of a 3,4-dihydroxybenzaldehyde hydrazone derivative of 5-methoxy-indole carboxylic acid (5MICA) and a newly synthesized analogue bearing a 2-methoxy-4-hydroxyphenyl ring .


Molecular Structure Analysis

The molecular structure of 5-methoxy-7-methyl-1H-indole-2-carboxylic Acid can be analyzed using various techniques such as single-crystal X-ray diffraction . The structure of this compound is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

5-methoxy-7-methyl-1H-indole-2-carboxylic Acid has been used as a reactant in the preparation of various compounds with potential pharmacological activities . For instance, it has been used in the preparation of anticancer agents, a fluorescent small molecule probe for in vivo lipid imaging, Indoleamine 2,3-dioxygenase (IDO) inhibitors, Selective Dopamine D3 receptor ligands, 5-HT4 receptor ligands, and inhibitors of Mycobacterium tuberculosis pantothenate synthetase .


Physical And Chemical Properties Analysis

5-methoxy-7-methyl-1H-indole-2-carboxylic Acid is a solid compound with a molecular weight of 191.18 . Its melting point is reported to be between 199-201 °C .

Future Directions

Given the importance of molecular structure in pharmacological activity and interaction with biological receptors, future research could focus on the synthesis and analysis of new analogues of 5-methoxy-7-methyl-1H-indole-2-carboxylic Acid . These studies could potentially lead to the development of new therapeutic agents with diverse biological activities .

properties

IUPAC Name

5-methoxy-7-methyl-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-6-3-8(15-2)4-7-5-9(11(13)14)12-10(6)7/h3-5,12H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIQFMKOUAVIMCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC(=C2)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10407703
Record name 5-methoxy-7-methyl-1H-indole-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methoxy-7-methyl-1H-indole-2-carboxylic Acid

CAS RN

383132-41-0
Record name 5-Methoxy-7-methyl-1H-indole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=383132-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-methoxy-7-methyl-1H-indole-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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